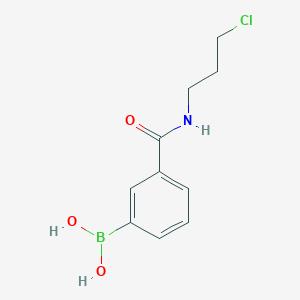

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-chloropropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJIILRCPRVUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657450 | |

| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-10-5 | |

| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: A Bifunctional Linker for Advanced Applications

Executive Summary

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a key bifunctional molecule of significant interest to researchers in drug discovery, chemical biology, and materials science. Its architecture, featuring a reactive chloropropyl group and a versatile boronic acid moiety, makes it an ideal building block for constructing complex molecular systems such as Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery conjugates, and specialized biosensors. This guide provides an in-depth, field-proven methodology for its synthesis, focusing on a robust and efficient route via the coupling of 3-Aminophenylboronic acid and 3-Chloropropyl isocyanate. The narrative emphasizes the causal reasoning behind experimental choices, self-validating protocols for ensuring reproducibility, and authoritative grounding through comprehensive references.

Strategic Overview & Retrosynthetic Analysis

The successful synthesis of a target molecule relies on a strategic approach that prioritizes efficiency, yield, and purity. For (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, the most logical retrosynthetic disconnection is at the urea linkage, as this bond can be formed reliably and under mild conditions.

This analysis reveals two primary starting materials:

-

3-Aminophenylboronic acid: Provides the core phenylboronic acid structure.

-

3-Chloropropyl isocyanate: Acts as the electrophilic partner to install the chloropropylcarbamoyl side chain.

This route is superior to alternatives, such as coupling with 3-chloropropionyl chloride, as it avoids the generation of acidic byproducts (HCl) that could potentially degrade the boronic acid moiety. The reaction between an amine and an isocyanate is highly specific, typically requires no catalyst, and proceeds with high atom economy.

An In-depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-10-5) is a bifunctional molecule of significant interest to researchers in chemical biology and drug development.[1][2] It uniquely combines the versatile reactivity of an arylboronic acid with the targeted covalent modification potential of an alkyl chloride. The boronic acid moiety serves as a potent pharmacophore capable of forming reversible covalent interactions with active site serines or threonines in enzymes, a mechanism utilized by several FDA-approved drugs.[3][4] Simultaneously, the terminal chloride on the propyl amide chain acts as an electrophilic "warhead," enabling irreversible covalent bond formation with nucleophilic residues. This guide provides a comprehensive overview of its chemical properties, a robust and plausible synthetic protocol, its dual-mode reactivity, and critical safety information for its application in the laboratory.

Introduction: The Strategic Value of Boronic Acids in Research

Boronic acids have emerged from being primarily synthetic intermediates to becoming central players in medicinal chemistry.[4] Their stability, low toxicity, and versatile reactivity make them invaluable building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[4]

Beyond synthesis, the boron atom's unique electronic properties—specifically its empty p-orbital—allow it to act as a Lewis acid and form stable, yet reversible, covalent bonds with diols. In a biological context, this translates to the ability to interact with serine, threonine, or even cis-diol-containing saccharide moieties, making boronic acids a privileged scaffold for enzyme inhibitors and biosensors.[3] The clinical success of drugs like Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for treating multiple myeloma has firmly established the boronic acid group as a validated pharmacophore.[3][4]

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid capitalizes on this foundation by introducing a second, distinct reactive center. The chloropropyl group provides an electrophilic site for covalent alkylation of protein targets, offering a pathway to irreversible inhibition or permanent labeling. This dual-functionality makes it a highly strategic tool for developing targeted covalent inhibitors, activity-based probes, and other advanced chemical biology reagents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental spectra are not publicly available, an anticipated spectroscopic profile can be derived from its structure and data from analogous compounds.

Core Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 874288-10-5 | [5][6] |

| Molecular Formula | C₁₀H₁₃BClNO₃ | [5] |

| Molecular Weight | 241.48 g/mol | [5][6] |

| Melting Point | 218-220 °C | |

| IUPAC Name | 3-{[(3-chloropropyl)amino]carbonyl}phenylboronic acid | [2][5][6] |

| MDL Number | MFCD08436014 | [5] |

| InChI Code | 1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | [5] |

Anticipated Spectroscopic Profile

A scientist skilled in the art would anticipate the following spectroscopic characteristics:

-

¹H NMR: The spectrum would feature distinct regions. Aromatic protons would appear as complex multiplets between approximately 7.5 and 8.2 ppm. The methylene protons of the propyl chain would be visible in the aliphatic region, with the CH₂ adjacent to the chlorine being the most downfield (approx. 3.6-3.8 ppm), the CH₂ adjacent to the amide nitrogen slightly upfield (approx. 3.3-3.5 ppm), and the central CH₂ appearing as a multiplet (approx. 2.0-2.2 ppm). Broad, exchangeable singlets corresponding to the amide N-H (approx. 8.0-8.5 ppm) and the two boronic acid O-H protons (a very broad signal that can vary widely) would also be present.

-

¹³C NMR: The spectrum would show the amide carbonyl carbon around 165-170 ppm. Aromatic carbons would be found in the 125-140 ppm range, with the carbon atom bonded to the boron being characteristically broad or sometimes unobserved due to quadrupolar relaxation.[7] The three aliphatic carbons of the propyl chain would be expected in the 30-45 ppm range.

-

¹¹B NMR: This is a definitive technique for boron-containing compounds. A single, broad resonance is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar arylboronic acid.[7][8][9]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at ~1640 cm⁻¹, N-H stretching at ~3300 cm⁻¹, broad O-H stretching from the boronic acid from ~3200-3500 cm⁻¹, and a strong B-O stretching band around 1350 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 242.07 and an [M+Na]⁺ ion at m/z 264.05, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and industrially scalable approach involves the amide coupling of a commercially available boronic acid precursor with 3-chloro-1-propanamine. This strategy is efficient and avoids the manipulation of more sensitive organometallic intermediates.

Proposed Synthetic Workflow

The recommended synthesis is a standard amide coupling reaction. This choice is based on the high yields and clean conversions typically associated with modern peptide coupling reagents, which minimizes complex purification steps.

Caption: Proposed synthesis of the target compound via amide coupling.

Detailed Experimental Protocol

This protocol represents a robust, self-validating method based on well-established chemical principles.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Carboxyphenylboronic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

-

Amine Addition: Add 3-chloro-1-propanamine hydrochloride (1.1 eq) to the solution, followed by the addition of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling.

-

Activator Addition: Cool the flask to 0 °C in an ice bath. Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), portion-wise while stirring. Causality Note: HATU is selected for its high reactivity and efficiency in forming amide bonds, even with moderately reactive starting materials. Cooling to 0 °C controls the initial exotherm of the activation step.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acidic wash removes excess amine base (DIPEA), while the basic wash removes unreacted carboxylic acid and byproducts from the coupling reagent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid.

Chemical Reactivity and Applications

The utility of this molecule stems from its two distinct functional groups, which can be addressed under different conditions.

The Dual-Functionality Paradigm

The molecule's design allows for a two-stage interaction with biological targets. The boronic acid can first guide the molecule to an enzyme's active site for reversible binding, after which the tethered alkyl chloride can react with a nearby nucleophile for permanent, irreversible modification.

Caption: Dual-mode interaction of the molecule with an enzyme target.

Reactivity of the Boronic Acid Moiety

-

Reversible Covalent Inhibition: The primary application in drug discovery is its function as a transition-state analog inhibitor for serine and threonine proteases. The boron atom is attacked by the hydroxyl group of the active site serine/threonine, forming a tetrahedral boronate adduct that mimics the enzymatic transition state, leading to potent inhibition.[3]

-

Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, this compound is a competent substrate for palladium-catalyzed Suzuki-Miyaura reactions.[10][11] This allows for the synthesis of more complex biaryl structures, potentially tethering the chloropropyl amide warhead to different recognition scaffolds.

Reactivity of the 3-Chloropropyl Moiety

-

Targeted Covalent Modification: The terminal alkyl chloride is a moderately reactive electrophile. When the boronic acid has positioned the molecule within a protein's binding pocket, this "warhead" can undergo an Sₙ2 reaction with a suitably positioned nucleophilic amino acid residue (e.g., Cysteine, Histidine, or Lysine). This forms a permanent covalent bond, leading to irreversible inhibition of the target.

-

Bioconjugation Handle: The alkyl chloride can be used to conjugate the molecule to other chemical entities. For example, it can be reacted with thiols, amines, or azides (after conversion to an alkyl azide) to attach fluorophores, biotin tags for pull-down experiments, or to serve as a linker in more complex constructs like Proteolysis-Targeting Chimeras (PROTACs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 3-chlorophenylboronic acid and (3-carbamoylphenyl)boronic acid allow for a reliable assessment of its hazards.[12][13][14]

Hazard Identification

Based on analogous structures, the compound should be treated as hazardous.

| Hazard Class | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [14] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [12][14][15] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [12][14][15] |

Recommended Procedures

-

Engineering Controls: All handling of the solid powder or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13][16]

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or OSHA (US) standards.[12][13]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12][13]

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a sophisticated chemical tool designed for modern drug discovery and chemical biology. Its value lies not in a single property, but in the synergistic combination of a proven, reversible binding element (the boronic acid) and a reactive handle for permanent modification (the alkyl chloride). This dual-reactivity paradigm provides researchers with a powerful molecule for investigating enzyme function, developing potent covalent inhibitors, and constructing complex biological probes. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

- (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid - Benzene Compounds - Crysdot LLC. [URL: https://www.crysdot.com/3-3-chloropropyl-carbamoyl-phenyl-boronic-acid-cas-874288-10-5-item-no-cd12021023.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC381830050&productDescription=3-CHLOROPHENYLBORONIC+ACID%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C2523_EG_EN.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]

- (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h98b92584]

- Boronic acid, [3-(chlorocarbonyl)phenyl]- Formula - Echemi. [URL: https://www.echemi.com/products/332154-58-2.html]

- 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - Sisco Research Laboratories Pvt. Ltd. [URL: https://www.srlchem.com/msds/3-chloro-phenyl-boronic-acid-63503-60-6]

- Safety Data Sheet - Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F217281]

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]

- 3-Chlorophenylboronic acid, ≥95% | 63503-60-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417521]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. [URL: https://www.mdpi.com/1420-3049/27/18/5948]

- (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737814]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information - University of Würzburg. [URL: https://www.chemie.uni-wuerzburg.de/fileadmin/08020300/user_upload/finze/si_boron_acids.pdf]

- 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/63503-60-6_1hnmr.htm]

- (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid - Merck. [URL: https://www.merckmillipore.com/MX/en/product/m/bld-bl3h98b92584]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0185]

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra07608e]

- 3-Chlorophenylboronic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/63503-60-6.htm]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8224791/]

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- 874288-10-5|(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid - BLDpharm. [URL: https://www.bldpharm.com/products/874288-10-5.html]

- Phenylboronic acid(98-80-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/98-80-6_1hnmr.htm]

- (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid - Merck Australia. [URL: https://www.merckmillipore.com/AU/en/product/m/bld-bl3h98b92584]

- Pseudo enantiomeric mixed S/P ligands derived from carbohydrates for the 1,4-addition of phenyl boronic acid to cyclohexenone - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra07817c]

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4988965/]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs - Drug Discovery & Development. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5472023/]

Sources

- 1. 874288-10-5|(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 [sigmaaldrich.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 [sigmaaldrich.com]

- 6. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 [sigmaaldrich.com]

- 7. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid CAS number lookup

An In-Depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, a key bifunctional reagent in modern medicinal chemistry. As a molecule incorporating both a reactive boronic acid and a versatile chloropropyl-amide linker, it offers significant utility in the synthesis of complex pharmaceutical candidates, particularly in targeted therapies and bioconjugation. This document will delve into its chemical properties, a detailed synthesis protocol, and a practical application workflow, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a specialized organic compound valued for its dual reactivity. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the chloropropyl tail allows for subsequent covalent modification.

| Property | Value | Source(s) |

| CAS Number | 874288-10-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃BClNO₃ | [1] |

| Molecular Weight | 241.48 g/mol | [3] |

| IUPAC Name | (3-{[(3-chloropropyl)amino]carbonyl}phenyl)boronic acid | [3] |

| Melting Point | 218-220°C | |

| Appearance | White to off-white powder/solid | [4] |

| SMILES Code | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |

Strategic Importance in Drug Discovery

The utility of this molecule stems from the distinct yet complementary functionalities of its two key moieties: the phenylboronic acid and the chloropropyl-amide.

-

Phenylboronic Acid Moiety : This group is a cornerstone of modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the precise and efficient formation of a carbon-carbon bond between the phenyl ring and another organic fragment (an aryl or vinyl halide/triflate), which is fundamental for constructing the core scaffolds of many drug candidates.[5] Furthermore, boronic acids themselves are recognized pharmacophores, capable of forming reversible covalent bonds with diols present in biological targets like enzymes or saccharides, a property exploited in drugs like bortezomib (Velcade®).[6][7][8]

-

Chloropropyl-Amide Moiety : The terminal alkyl chloride provides a reactive electrophilic site. This "handle" is ideal for nucleophilic substitution reactions, enabling covalent linkage to proteins (e.g., cysteine or lysine residues), linker molecules, or other pharmacophores. The amide bond provides structural rigidity and defined geometry to the linker.

This dual-functionality makes the compound an excellent building block for creating bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or targeted covalent inhibitors.

Caption: Dual functionality of the title compound.

Synthesis and Purification Protocol

The synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is most efficiently achieved via a two-step process starting from commercially available 3-aminophenylboronic acid. This approach ensures the boronic acid moiety is in place before the formation of the more robust amide bond.

Experimental Protocol

Step 1: Synthesis of 3-Acrylamidophenylboronic Acid

This intermediate is formed by reacting 3-aminophenylboronic acid with acryloyl chloride. This method is adapted from patented procedures for creating acrylamido-phenylboronic acid polymers.[8]

-

Reagent Preparation : Dissolve 3-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent like anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[9] Add a non-nucleophilic base such as triethylamine (1.5 eq) to act as an acid scavenger.

-

Reaction : Cool the mixture to 0°C in an ice bath. Add acryloyl chloride (1.1 eq) dropwise via a syringe while stirring vigorously. The cooling is critical to control the exothermic reaction and prevent side reactions.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride.[9] Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the intermediate.

Step 2: Amide Formation with 3-Chloropropylamine

The final product is formed by coupling the boronic acid precursor with 3-chloropropylamine hydrochloride.

-

Reagent Preparation : Dissolve 3-carboxyphenylboronic acid (1.0 eq) (an alternative starting material) and 3-chloropropylamine hydrochloride (1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Coupling Agents : Add a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[10] Add a base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.[10]

-

Reaction : Stir the mixture at room temperature overnight (12-18 hours).

-

Workup and Purification : Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.

Sources

- 1. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 [sigmaaldrich.com]

- 2. 874288-10-5|(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid | 874288-10-5 [sigmaaldrich.com]

- 4. 3-氯苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 9. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Abstract

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. As a derivative of phenylboronic acid, it incorporates the unique chemical properties of the boronic acid moiety, including the ability to form reversible covalent bonds with diols and act as a serine protease inhibitor. The addition of a reactive 3-chloropropyl carbamoyl side chain provides a versatile handle for further chemical modification, making it an ideal scaffold for the development of targeted therapies, chemical probes, and complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, analytical characterization methods, and discusses its potential applications in modern drug discovery.

Physicochemical and Structural Properties

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a solid organic compound at room temperature. Its key properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 241.48 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₃BClNO₃ | [1] |

| CAS Number | 874288-10-5 | [1][3] |

| IUPAC Name | 3-{[(3-chloropropyl)amino]carbonyl}phenylboronic acid | [1][2] |

| Melting Point | 218-220°C | |

| Appearance | White to off-white powder or crystals | |

| SMILES String | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |

Synthesis and Mechanistic Rationale

The synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid can be efficiently achieved via a standard amide coupling reaction. This approach is favored due to the high commercial availability of the starting materials and the reliability and typically high yield of amide bond formation.

The chosen synthetic pathway involves the reaction of a commercially available boronic acid precursor, 3-Carboxyphenylboronic acid, with 3-chloro-1-propanamine. To facilitate the reaction, the carboxylic acid is first activated, often by converting it to an acyl chloride, which is highly reactive towards the amine.

Experimental Protocol: Synthesis via Amide Coupling

Step 1: Activation of 3-Carboxyphenylboronic acid

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1 equivalent).

-

Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (approx. 1.2 equivalents) dropwise at 0°C. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, proceeding with the evolution of SO₂ and HCl gas.

-

Allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, which can be monitored by TLC or the cessation of gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude (3-(chlorocarbonyl)phenyl)boronic acid[4], which is often used directly in the next step.

Step 2: Amide Coupling with 3-chloro-1-propanamine

-

Dissolve the crude acyl chloride from Step 1 in a fresh portion of dry DCM.

-

In a separate flask, dissolve 3-chloro-1-propanamine hydrochloride (1 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (approx. 2.2 equivalents), in dry DCM. Rationale: The base is required to neutralize the hydrochloride salt of the amine and the HCl generated during the amide coupling reaction, driving the reaction to completion.

-

Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid as a pure solid.

Sources

A Guide to the Structural Elucidation of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: An Analysis of Predicted NMR and Mass Spectrometry Data

For Immediate Release

Compound Overview

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS 874288-10-5) is a bifunctional molecule featuring a phenylboronic acid moiety and a chloroalkyl amide side chain.[3][4][5] Such structures are valuable in drug discovery and development, often serving as intermediates in the synthesis of more complex molecules or as pharmacologically active agents themselves. The boronic acid group can form reversible covalent bonds with diols, a property exploited in various therapeutic and diagnostic applications.[1] Accurate structural confirmation via spectroscopic methods is a critical step in its synthesis and application.

Compound Details:

| Property | Value |

| Molecular Formula | C₁₀H₁₃BClNO₃ |

| Molecular Weight | 241.48 g/mol |

| CAS Number | 874288-10-5 |

| Melting Point | 218-220°C |

Below is a diagram illustrating the molecular structure and atom numbering scheme that will be used for the spectral analysis.

Caption: Molecular structure of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The analysis below is based on established chemical shift ranges and coupling patterns. The spectrum would typically be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the boronic acid and amide groups.

Expected ¹H NMR Data (Predicted for DMSO-d₆):

| Atom | Multiplicity | Chemical Shift (δ, ppm) | Integration | Rationale |

| B(OH)₂ | Broad Singlet | ~8.0 | 2H | The acidic protons of the boronic acid group are typically deshielded and appear as a broad singlet due to exchange with residual water in the solvent. |

| NH | Triplet | ~8.5 | 1H | The amide proton is expected to be a triplet due to coupling with the adjacent CH₂ group (C8). Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group. |

| Aromatic H | Multiplet | 7.4 - 8.2 | 4H | The four protons on the benzene ring will exhibit complex splitting patterns (multiplet) in the aromatic region. The exact shifts will depend on the electronic effects of the boronic acid and carbamoyl substituents. |

| C8-H₂ | Quartet | ~3.4 | 2H | These protons are adjacent to the nitrogen of the amide and the C9 methylene group, leading to a quartet. |

| C9-H₂ | Quintet | ~2.0 | 2H | This central methylene group in the propyl chain is coupled to two adjacent CH₂ groups (C8 and C10), resulting in a quintet. |

| C10-H₂ | Triplet | ~3.7 | 2H | The protons on the carbon bearing the chlorine atom are deshielded and will appear as a triplet due to coupling with the C9 methylene group. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each carbon.

Expected ¹³C NMR Data (Predicted for DMSO-d₆):

| Atom | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | The carbonyl carbon of the amide group is significantly deshielded and appears far downfield. |

| Aromatic C | 125 - 135 | The six carbons of the benzene ring will appear in this region. The carbon attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation. |

| C10 | ~45 | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |

| C8 | ~40 | The carbon adjacent to the amide nitrogen. |

| C9 | ~30 | The central carbon of the propyl chain. |

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for analyzing this compound. The analysis would likely reveal the protonated molecular ion [M+H]⁺ and potentially other adducts or fragments.

Expected Mass Spectrometry Data (ESI+):

| m/z (amu) | Ion | Rationale |

| 242.08 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (¹⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 242 and 244. |

| 224.07 | [M-H₂O+H]⁺ | Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway. |

| 166.05 | [M-C₃H₆Cl+H]⁺ | Cleavage of the bond between the amide nitrogen and the propyl chain. |

| 122.05 | [C₆H₄B(OH)₂]⁺ | Fragmentation resulting in the phenylboronic acid portion of the molecule. |

Below is a diagram illustrating the predicted fragmentation pathway.

Caption: Predicted ESI-MS fragmentation of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

Experimental Protocols

The following are standard, detailed methodologies for acquiring NMR and mass spectrometry data for a compound of this nature.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using broadband proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.

The workflow for the characterization process is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This guide provides a robust framework for understanding the expected NMR and mass spectrometry data for (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid. By combining theoretical predictions with established analytical protocols, researchers can confidently approach the synthesis and characterization of this and similar molecules. The structural insights gained from these spectroscopic techniques are indispensable for ensuring the purity, identity, and quality of compounds used in drug discovery and development.

References

-

Crysdot LLC. (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid. [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 449. [Link]

-

Singh, J., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(21), 5196. [Link]

Sources

- 1. 1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-pentamethyl-, [1R-[1α(R*),2β,4aβ,8aα]]- [webbook.nist.gov]

- 2. P,P'-DDD(72-54-8) 1H NMR spectrum [chemicalbook.com]

- 3. Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1S-(1α,7α,8aα)]- [webbook.nist.gov]

- 4. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 5. rsc.org [rsc.org]

solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates solubility behaviors based on established principles and data from structurally analogous arylboronic acids. It offers a detailed examination of the physicochemical factors governing solubility, presents robust experimental protocols for empirical determination, and discusses the critical aspect of boronic acid stability. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this and similar boronic acid derivatives.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where the boronic acid moiety serves as a key pharmacophore in approved drugs like bortezomib (Velcade®).[3][4] The compound (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, with its functionalized side chain, represents a versatile building block for the synthesis of complex molecules and potential pharmaceutical candidates.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences every stage of the drug development pipeline, from reaction kinetics and purification to formulation and bioavailability.[5] A thorough understanding of the solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in various organic solvents is therefore paramount for its effective application.

Physicochemical Properties and Predicted Solubility Profile

The solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is governed by its molecular structure, which features a polar boronic acid group, a relatively nonpolar phenyl ring, and a moderately polar carbamoyl and chloropropyl side chain. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents.

Factors Influencing Solubility

Several key factors will dictate the solubility of this specific boronic acid:

-

Solvent Polarity: Generally, the solubility of arylboronic acids correlates with the polarity of the solvent.[6] Polar aprotic solvents are often effective at solvating both the boronic acid group and the amide linkage.

-

Hydrogen Bonding: The boronic acid and carbamoyl groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit good solubility, though this can also promote side reactions.

-

Temperature: The solubility of solid solutes in liquid solvents typically increases with temperature, as the dissolution process is often endothermic.[7]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will significantly impact its solubility. Polymorphism can also lead to variations in solubility.

-

Formation of Boroxines: A well-documented characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[2][6] Boroxines often have different solubility profiles than their corresponding monomeric acids, which can lead to inconsistencies in solubility measurements if not controlled.[6]

Predicted Solubility in Common Organic Solvents

Based on studies of phenylboronic acid and its substituted analogs, we can predict the solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in a range of common organic solvents.[2][6][8][9][10]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane, 2-Methyl-THF | High | Ethers are good solvents for Suzuki-Miyaura reactions and can solvate the aryl portion while the oxygen can interact with the boronic acid.[6][11] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate the molecule. Phenylboronic acid shows high solubility in ketones.[6][9] |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents capable of disrupting the crystal lattice and solvating the polar functional groups. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can form hydrogen bonds with the solute. Methanol has been shown to be a good solvent for Suzuki-Miyaura coupling.[12] However, esterification with the boronic acid is a potential side reaction. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | These solvents offer a balance of polarity and are considered "greener" alternatives in some applications.[13][14] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While the phenyl ring is compatible, the overall polarity of the molecule will limit solubility in nonpolar aromatic solvents.[1] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid esters show high solubility in chloroform, suggesting the parent acid will have moderate solubility.[6] |

| Aliphatic Hydrocarbons | Hexane, Methylcyclohexane | Very Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. Phenylboronic acid has very low solubility in methylcyclohexane.[6][9] |

Experimental Determination of Solubility

To obtain precise and reliable data, experimental determination of solubility is essential. Two primary types of solubility are typically measured: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[15][16]

-

Preparation: Add an excess amount of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Preliminary experiments are recommended to determine the required equilibration time.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate.[18]

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in DMSO).[19] This method is high-throughput and often used in early drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in a strong organic solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Induction: The addition of the test solvent, in which the compound is less soluble, will induce precipitation.

-

Detection: The point of precipitation can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.[19]

-

Solubility Value: The kinetic solubility is the concentration of the compound in the well just before precipitation is observed.

Caption: Kinetic Solubility Workflow.

Stability Considerations

The stability of boronic acids in solution is a critical factor that can affect experimental results and the utility of the compound.

-

Hydrolytic Stability: While generally stable, boronic esters can be susceptible to hydrolysis, regenerating the boronic acid.[20] For the parent acid, this is less of a concern, but it's important if derivatives are being used.

-

Oxidative Stability: Boronic acids can undergo oxidation, particularly at physiological pH, converting the boronic acid to an alcohol.[21] While this is a greater concern in biological contexts, the choice of solvent and storage conditions should aim to minimize exposure to oxidants.

-

Boroxine Formation: As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride in solution is solvent-dependent.[6] For quantitative studies, it is crucial to ensure that the analytical method can distinguish between or quantify both species, or that conditions are chosen to favor one form.

Conclusion and Future Perspectives

The is a key parameter for its successful application in research and development. This guide has provided a framework for predicting its solubility based on the behavior of analogous compounds and has detailed robust protocols for its experimental determination. Researchers should expect high solubility in polar aprotic solvents like THF, acetone, and DMF, with moderate solubility in esters and alcohols, and low solubility in hydrocarbons.

Future work should focus on generating precise quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents at various temperatures. This empirical data will be invaluable for optimizing reaction conditions, developing purification strategies, and enabling the formulation of potential drug candidates derived from this versatile building block.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

García-Melchor, M., & Organ, M. G. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 235-243. Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4506. Retrieved from [Link]

-

Shields, J. D., Ahn, J., Gower, N. J., & Organ, M. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 148-151. Retrieved from [Link]

-

Ganesan, D. (2015). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

- Halliwell, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In D. G. Hall (Ed.)

-

Wang, L., He, W., & Yu, Z. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2013, 1-5. Retrieved from [Link]

-

Pop-Georgievski, O., & Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Zhang, H., Wang, J., & Wang, J. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 441-447. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

-

Gillis, E. P., Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Varma, M. V. S., & Ambler, C. M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 159-178. Retrieved from [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. Retrieved from [Link]

-

Li, M., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020793118. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

-

Kumar, P., & Kumar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(13), 2079-2082. Retrieved from [Link]

-

Fernandes, C., Pereira, C. V., & Moreira, R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2667. Retrieved from [Link]

-

World Health Organization. (2012). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. d-nb.info [d-nb.info]

- 7. digital.library.unt.edu [digital.library.unt.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. who.int [who.int]

- 19. pharmatutor.org [pharmatutor.org]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

A Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: A Versatile Reagent for Covalent Ligand Discovery and Chemical Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, CAS 874288-10-5, is a bifunctional chemical reagent with significant potential in drug discovery and chemical biology. Its unique structure, incorporating both a boronic acid moiety and a reactive chloropropyl group, positions it as a valuable tool for the development of covalent inhibitors and as a probe for affinity-based protein profiling (AfBPP). This guide provides an in-depth overview of its chemical properties, commercial availability, and a comprehensive, field-proven framework for its application in identifying and validating novel protein targets. We will explore the mechanistic basis for its reactivity and provide detailed, step-by-step protocols for its use in experimental workflows, enabling researchers to leverage this molecule for accelerated drug development.

Introduction: The Power of Covalent Modifiers in Drug Discovery

The paradigm of drug discovery has evolved beyond reversible inhibitors to embrace the therapeutic potential of covalent drugs. Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Boronic acids, in particular, have emerged as a privileged class of reversible covalent inhibitors, with their electrophilic boron atom capable of forming stable yet reversible adducts with nucleophilic residues in protein active sites.[1] The success of bortezomib, a boronic acid-containing proteasome inhibitor, has paved the way for the exploration of other boronic acid-based therapeutics.[1]

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a strategically designed molecule that capitalizes on this reactivity. The phenylboronic acid core serves as a reversible covalent warhead, while the 3-chloropropyl tail provides a secondary, irreversible covalent modification site. This dual-reactivity profile makes it an ideal candidate for fragment-based ligand discovery and for use as a chemical probe in affinity-based protein profiling (AfBPP), a powerful technique for identifying the cellular targets of small molecules.[2][3][4]

Chemical Properties and Commercial Availability

Physicochemical Data

| Property | Value |

| CAS Number | 874288-10-5 |

| Molecular Formula | C₁₀H₁₃BClNO₃ |

| Molecular Weight | 241.48 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 218-220 °C |

| SMILES | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |

Commercial Suppliers

This reagent is available from several reputable chemical suppliers, ensuring its accessibility for research purposes. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to verify purity and identity.

| Supplier | Website |

| Sigma-Aldrich | |

| BLDpharm | |

| Crysdot LLC | [Link] |

Proposed Application: Affinity-Based Protein Profiling (AfBPP)

The structure of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid makes it an excellent candidate for use as a chemical probe in an AfBPP workflow to identify novel protein targets. The underlying principle is that the boronic acid will guide the molecule to proteins with which it has an affinity, and the chloropropyl group will then form an irreversible covalent bond with a nearby nucleophilic residue, effectively "tagging" the protein for subsequent identification.

Experimental Workflow

The following is a detailed, step-by-step protocol for a hypothetical AfBPP experiment using (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

Caption: A generalized workflow for an Affinity-Based Protein Profiling (AfBPP) experiment.

Detailed Protocol

Materials:

-

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

In-gel digestion kit (with trypsin)

-

LC-MS/MS compatible solvents

Procedure:

-

Cell Lysate Preparation:

-

Culture cells of interest to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Probe Incubation:

-

Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL).

-

Add (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid to the lysate at various concentrations (e.g., 1, 10, 100 µM). Include a DMSO vehicle control.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C) to allow for covalent bond formation.

-

-

Protein Separation and Visualization:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands using a total protein stain (e.g., Coomassie Blue).

-

-

In-Gel Digestion:

-

Excise protein bands of interest or the entire lane for a global analysis.

-

Perform in-gel digestion using trypsin to generate peptides.

-

-

LC-MS/MS Analysis:

-

Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify proteins that are significantly enriched in the probe-treated samples compared to the control.

-

The identified proteins are potential targets of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid was not found, general safety precautions for handling boronic acids and alkyl chlorides should be followed. Based on the SDS for the related compound 3-Chlorophenylboronic acid, the following hazards should be considered[5]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin and Eye Irritation: Causes skin and eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid represents a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual-reactivity profile, combining a reversible covalent boronic acid warhead with an irreversible chloropropyl electrophile, makes it an ideal probe for the discovery of novel protein targets through affinity-based protein profiling. The experimental framework provided in this guide offers a robust starting point for researchers to unlock the full potential of this reagent in their quest for new therapeutic interventions.

References

-

(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid - Benzene Compounds - Crysdot LLC. [Link]

-

874288-10-5 | (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid. [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed Central. [Link]

-

Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. National Institutes of Health. [Link]

-

CAS NO. 874288-10-5 | (3-((3-Chloropropyl)carbamoyl)phenyl... Arctom. [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed. [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]

-

Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. ResearchGate. [Link]

-

Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. PubMed. [Link]

-

Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]

-

Activity-based protein profiling: A graphical review. PubMed Central. [Link]

-

Proteomic Profiling of Antimalarial Plasmodione Using 3‐Benz(o)ylmenadione Affinity‐Based Probes. Malaria World. [Link]

Sources

- 1. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]

- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 5. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Stability and Storage of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, coupled with their utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has cemented their role as key building blocks for novel therapeutics.[1][2][3] (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest, possessing both a reactive boronic acid moiety for potential covalent interactions or further synthetic elaboration, and a chloropropyl carbamoyl side chain that can serve as a linker or a reactive handle for bioconjugation.

The very reactivity that makes boronic acids so valuable, however, also renders them susceptible to various degradation pathways.[4][5] Ensuring the chemical integrity of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid from synthesis through to its application is paramount for reproducible experimental results and the ultimate success of a drug development program. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of boronic acid chemistry and pharmaceutical best practices.

I. Fundamental Chemical Stability of Arylboronic Acids

The stability of an arylboronic acid is not an absolute property but rather a dynamic interplay of its inherent structure with its environment. Several key factors, including moisture, temperature, pH, light, and oxygen, can influence its degradation. Understanding the primary degradation pathways is the first step in devising effective storage and handling strategies.

Key Degradation Pathways

Three principal degradation pathways are of concern for (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid:

-

Dehydration to Boroxines (Anhydride Formation): In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5] This is a reversible equilibrium, and the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[6] While boroxine formation is not strictly degradation in the sense of irreversible decomposition, it can affect the material's physical properties, solubility, and reactivity. The equilibrium between the boronic acid and its boroxine is a critical consideration in both storage and analytical characterization.[6]

-

Oxidative Degradation (Protodeboronation): The carbon-boron bond is susceptible to cleavage, particularly through oxidation.[4][5][7] This process, often termed protodeboronation or deboronation, results in the replacement of the boronic acid group with a hydroxyl group, yielding the corresponding phenol.[7] This is an irreversible degradation pathway that leads to a loss of the desired compound. The presence of reactive oxygen species (ROS) can accelerate this process, making it a significant concern in biological systems or when exposed to oxidizing agents.[4][7] The rate of oxidation can be influenced by the electronic properties of substituents on the phenyl ring and the pH of the environment.[4][8][9]

-

Hydrolytic Instability of the Carbamoyl Linkage: While the amide bond in the carbamoyl group is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of 3-boronobenzoic acid and 3-chloropropan-1-amine.

The interplay of these degradation pathways can be visualized in the following diagram:

Caption: Primary degradation pathways for (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

II. Recommended Storage and Handling Conditions

Based on the inherent chemical properties of arylboronic acids, the following conditions are recommended to ensure the long-term stability of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C | Lower temperatures slow down the rates of all chemical degradation pathways, including dehydration and oxidation. For long-term storage, -20°C is preferred. For routine laboratory use, storage in a refrigerator at 2-8°C is acceptable. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidative degradation, the compound should be stored under an inert atmosphere. This is particularly crucial for long-term storage or for samples that will be used in sensitive applications. |

| Moisture | Store in a desiccated environment | The presence of moisture can facilitate hydrolytic degradation of the carbamoyl linkage and influence the equilibrium between the boronic acid and its boroxine.[6] Use of a desiccator is highly recommended. |

| Light | Protect from light | While specific photostability data for this compound is not available, many organic molecules are light-sensitive. Storage in an amber vial or in a light-proof container is a prudent precautionary measure to prevent potential photolytic degradation. |

| Container | Tightly sealed, appropriate material | The container should be well-sealed to prevent the ingress of moisture and oxygen. Glass vials with PTFE-lined caps are generally suitable. |

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, avoid storing (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid with the following classes of compounds:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) can aggressively promote oxidative deboronation.[10]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can catalyze the hydrolysis of the carbamoyl group and may also affect the stability of the boronic acid moiety.

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can also promote the hydrolysis of the carbamoyl group.[10]

-

Reactive Metals: (e.g., alkali metals) can react with the hydroxyl groups of the boronic acid.

III. Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. The following section outlines key experimental workflows for assessing the stability of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.

A. Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[11] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the specificity of the analytical method.[11][12][13]

Objective: To identify the likely degradation products of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][14] The key feature of such a method is its ability to separate the intact API from its degradation products and any process-related impurities.[14]

Protocol for Method Development:

-

Column and Mobile Phase Screening:

-

Start with a reversed-phase C18 column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate). The pH of the mobile phase can significantly affect the retention and peak shape of boronic acids.[15]

-

-

Gradient Optimization:

-

Develop a gradient elution method to ensure the separation of both polar and non-polar impurities. A typical starting gradient might be 5% to 95% organic solvent over 20-30 minutes.

-

-

Wavelength Selection: